molecular formula C19H16Cl2N4O2 B11666971 3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666971
M. Wt: 403.3 g/mol
InChI Key: XROQXYNCKWXPPY-SSDVNMTOSA-N
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Description

3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a dichlorophenyl group, and an ethoxyphenylmethylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2,4-dichlorophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2,4-dichlorophenyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-2-27-18-6-4-3-5-12(18)11-22-25-19(26)17-10-16(23-24-17)14-8-7-13(20)9-15(14)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+

InChI Key

XROQXYNCKWXPPY-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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